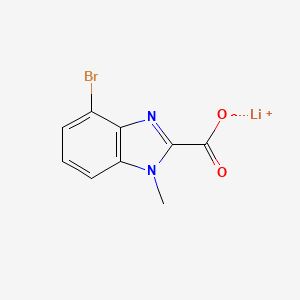
3-methyl-8-(4-methylpiperidin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-8-(4-methylpiperidin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione" is a derivative of the 3-methyl-3,7-dihydro-purine-2,6-dione class, which has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. These inhibitors are of significant interest due to their therapeutic potential in the treatment of type 2 diabetes by modulating the incretin hormone levels .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at the N-1 and N-7 positions of the purine dione core. For instance, the synthesis of carboxybenzyl-substituted derivatives has been reported, where the compounds were characterized using NMR and ESI MS data . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable, involving the functionalization of the purine core followed by the introduction of the naphthalene and piperidine substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and spectroscopic methods. For example, the crystal structure of a naphthoquinone derivative was determined, showing a planar naphthoquinone unit with a perpendicular propargyl group . This suggests that the compound may also exhibit a planar purine core with substituents that could influence its three-dimensional conformation and, consequently, its biological activity.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, reactions of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds have been used to synthesize 3-substituted 1,8-naphthyridine-2,4-diones, which are of pharmaceutical interest . This indicates that the compound may also participate in reactions with active methylene compounds, potentially leading to new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of techniques. For example, the fluorescence properties and selective emission changes upon binding to aluminium ions have been studied for hydroxyphenylthio naphthalene dione isomers . Additionally, combined experimental and theoretical studies have been conducted to understand the molecular and chemical properties of naphthalene-containing compounds . These studies provide insights into the potential properties of the compound , such as solubility, fluorescence, and reactivity, which are important for its application as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
Naphthoquinone derivatives have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. Studies have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation being accompanied by a color change, making these derivatives potential chemosensors for metal ion detection (Gosavi-Mirkute et al., 2017).
Anticancer Activity
Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been designed, synthesized, and evaluated for their anticancer activity on selected cancer cell lines. These compounds have shown promising results, with some derivatives being highly effective against cancer cell lines, suggesting their potential in anticancer drug development (Zagórska et al., 2021).
Antifungal and Antibacterial Agents
Synthesis of nitrogen and sulfur containing hetero-1,4-naphthoquinones through a green methodology using water as solvent has been explored. These compounds have shown potent antifungal and antibacterial activity, outperforming clinically prevalent drugs in some cases, which indicates their potential as new antifungal and antibacterial agents (Tandon et al., 2010).
Chemosensor Abilities for Metal Ions
Vitamin K3 derivatives have been synthesized and studied for their chemosensor abilities towards transition metal ions. These studies revealed that such derivatives could selectively bind to specific metal ions, demonstrating potential applications in the detection and quantification of metal ions in various environmental and biological contexts (Patil et al., 2017).
Molecular Docking and Biological Activity
Novel 1,4‐naphthoquinone derivatives and their metal complexes have been synthesized and characterized, with studies including molecular docking to predict antibacterial action modes. These compounds have shown varied antibacterial activities, with some exhibiting significant results, suggesting their utility in developing new antibacterial agents (Ekennia et al., 2018).
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-10-12-27(13-11-15)22-24-20-19(21(29)25-23(30)26(20)2)28(22)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,15H,10-14H2,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKJDOZNDKVGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

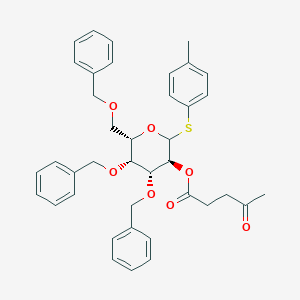
![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

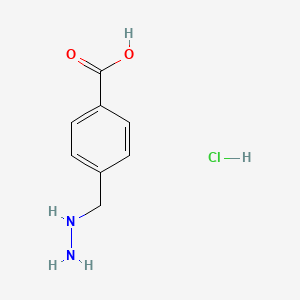
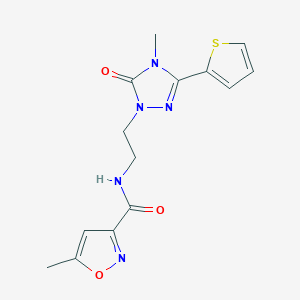
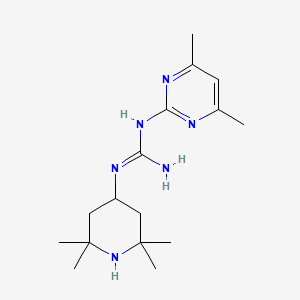
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)
![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)
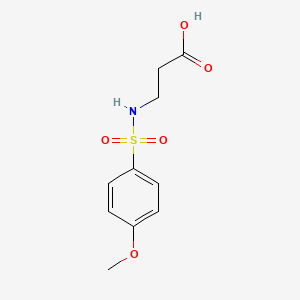
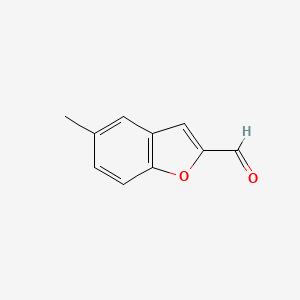
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)
